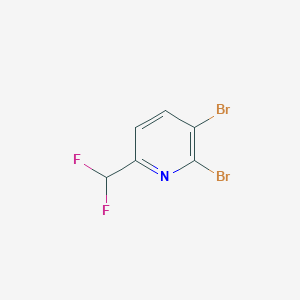

2,3-Dibromo-6-(difluoromethyl)pyridine

Description

BenchChem offers high-quality 2,3-Dibromo-6-(difluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dibromo-6-(difluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H3Br2F2N |

|---|---|

Molecular Weight |

286.90 g/mol |

IUPAC Name |

2,3-dibromo-6-(difluoromethyl)pyridine |

InChI |

InChI=1S/C6H3Br2F2N/c7-3-1-2-4(6(9)10)11-5(3)8/h1-2,6H |

InChI Key |

MKCSHEOUFGUSQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1Br)Br)C(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 2,3-Dibromo-6-(difluoromethyl)pyridine

Executive Summary & Chemical Identity[2][3]

2,3-Dibromo-6-(difluoromethyl)pyridine represents a specialized, high-value halogenated heterocyclic scaffold.[1][2] Unlike its more common trifluoromethyl (

This guide provides a comprehensive technical profile of the compound, focusing on its orthogonal reactivity, physicochemical characteristics, and handling protocols for research and drug development applications.

Chemical Identification Table

| Attribute | Detail |

| Chemical Name | 2,3-Dibromo-6-(difluoromethyl)pyridine |

| CAS Number | Not widely indexed (Refer to analog CAS 1159512-35-2 for 6-CF3 variant) |

| Molecular Formula | |

| Molecular Weight | 286.90 g/mol |

| SMILES | FC(F)c1nc(Br)c(Br)cc1 |

| Structural Class | Halogenated Pyridine / Fluorinated Heterocycle |

| Key Moiety | Difluoromethyl ( |

Physicochemical Profiling

The physical behavior of 2,3-dibromo-6-(difluoromethyl)pyridine is dominated by the electron-withdrawing nature of the pyridine ring, further deactivated by two bromine atoms and the difluoromethyl group.[1]

Calculated & Predicted Properties

Data derived from structure-activity relationship (SAR) analysis of close analogs (e.g., 2,3-dibromo-6-(trifluoromethyl)pyridine).[1]

| Property | Value / Range | Confidence |

| Physical State | Solid (Low-melting) or Viscous Oil | High |

| Melting Point | 40 – 55 °C | Medium (Predicted) |

| Boiling Point | 240 – 260 °C (at 760 mmHg) | High (Predicted) |

| Density | 1.95 ± 0.1 g/cm³ | High |

| LogP (Octanol/Water) | 2.8 – 3.2 | High |

| TPSA | ~12.9 Ų | High |

| pKa (Conjugate Acid) | < 0 (Highly electron-deficient) | High |

Solubility & Lipophilicity

The presence of the

-

Solubility: Highly soluble in non-polar and polar aprotic solvents (DCM, THF, Ethyl Acetate, DMSO). Poorly soluble in water.[2]

-

Lipophilicity Modulation: The

group is less lipophilic than

Structural Reactivity & Orthogonal Functionalization[2]

The core value of this scaffold lies in the differential reactivity of the two bromine atoms.[3] This allows for "orthogonal" cross-coupling strategies, where one position is functionalized selectively without affecting the other.[2]

The "Golden Rule" of Halopyridine Reactivity

-

C2-Position (Adjacent to N): The C2-Br bond is significantly more activated towards oxidative addition (Pd/Ni catalysis) and nucleophilic aromatic substitution (

) due to the inductive electron-withdrawing effect of the adjacent nitrogen.[2] -

C3-Position (Meta to N): The C3-Br bond is electronically deactivated relative to C2. It typically requires more forcing conditions or specialized ligands (e.g., bulky phosphines like XPhos or BrettPhos) to engage in coupling.[2]

Mechanistic Workflow

The following diagram illustrates the standard sequential functionalization strategy:

Figure 1: Sequential orthogonal functionalization strategy exploiting the electronic differentiation between C2 and C3 positions.

Handling, Stability, and Safety Protocols

Stability Profile

-

Thermal Stability: The compound is stable at ambient temperatures but should be stored under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.[2]

-

Difluoromethyl Stability: The

group is generally robust.[2] However, under strongly basic conditions (e.g.,

QC & Characterization Workflow

To ensure the integrity of this intermediate before use in high-value synthesis, the following QC protocol is recommended:

Figure 2: Quality Control workflow. Note the importance of 19F NMR to confirm the integrity of the difluoromethyl group.

Safety Data (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE: Nitrile gloves, safety glasses with side shields, and use within a fume hood is mandatory.[2]

Experimental Application Notes

Selective C2-Arylation (Suzuki Coupling)

-

Catalyst:

(5 mol%) or -

Base:

(2.0 equiv) or -

Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water.[2]

-

Temperature: 60–80 °C.[2]

-

Insight: Keep temperature below 90 °C to avoid premature activation of the C3-Br bond.[2]

C3-Amination (Buchwald-Hartwig)[1]

-

Substrate: The C2-substituted product from Step 1.

-

Catalyst:

+ XPhos or BrettPhos. -

Base:

or -

Temperature: 100–110 °C.[2]

-

Insight: The bulky ligand is essential to facilitate oxidative addition into the electronically deactivated C3-Br bond.[2]

References

-

PubChem. (2025).[2][5] Compound Summary: 2,3-Dibromo-6-(trifluoromethyl)pyridine (Analogous Structure).[1][2] National Center for Biotechnology Information.[2] [Link]

Sources

- 1. 1805221-46-8|3-Bromo-2-chloro-6-(difluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 2. 2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 2,6-Dibromo-4-(trifluoromethyl)pyridine | C6H2Br2F3N | CID 71710970 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dibromo-6-(difluoromethyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dibromo-6-(difluoromethyl)pyridine, a novel halogenated pyridine derivative with significant potential in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not publicly available, indicating its status as a novel chemical entity, this guide extrapolates from established synthetic methodologies and the known properties of structurally similar compounds to provide a robust framework for its synthesis, characterization, and potential applications. We will delve into a proposed synthetic pathway, predict its physicochemical properties, and explore its utility as a versatile building block in the development of new therapeutic agents. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the chemical space of fluorinated and brominated pyridines.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the design of therapeutic agents, with its derivatives finding applications across a wide spectrum of diseases.[1][2] The inclusion of halogen atoms, particularly fluorine and bromine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[3] The difluoromethyl group (-CF2H) has garnered considerable interest as a bioisostere for hydroxyl and thiol groups, capable of participating in hydrogen bonding while offering enhanced metabolic stability and lipophilicity.[4][5] The combination of a dibromo and a difluoromethyl substituent on a pyridine ring, as in the case of 2,3-Dibromo-6-(difluoromethyl)pyridine, is anticipated to create a highly versatile and reactive intermediate for the synthesis of novel drug candidates. The bromine atoms at the 2- and 3-positions offer multiple, distinct sites for further functionalization through reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[6]

Proposed Synthesis of 2,3-Dibromo-6-(difluoromethyl)pyridine

A direct, documented synthesis for 2,3-Dibromo-6-(difluoromethyl)pyridine has not been identified in the current literature. However, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of related substituted pyridines. The proposed multi-step synthesis is outlined below.

Synthetic Workflow Overview

The proposed synthesis commences with the commercially available 2,6-dichloropyridine and proceeds through a series of halogen exchange and functionalization steps to yield the target compound.

Caption: Proposed synthetic workflow for 2,3-Dibromo-6-(difluoromethyl)pyridine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2,6-Dibromopyridine from 2,6-Dichloropyridine

This step involves a transhalogenation reaction, a well-documented process for converting chloropyridines to their bromo analogs.[7][8]

-

Protocol:

-

To a solution of 2,6-dichloropyridine in anhydrous acetic acid, add a continuous stream of gaseous hydrogen bromide (HBr).

-

Heat the reaction mixture to a temperature between 100-110°C and maintain for 12-24 hours.

-

Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,6-dibromopyridine.

-

Step 2: Bromination of 2,6-Dibromopyridine to 2,3,6-Tribromopyridine

The introduction of a bromine atom at the 3-position can be achieved through electrophilic bromination.

-

Protocol:

-

To a solution of 2,6-dibromopyridine in oleum (fuming sulfuric acid), slowly add bromine (Br2) at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 4-6 hours.

-

Cool the mixture and pour it carefully onto crushed ice.

-

Neutralize with a concentrated sodium hydroxide solution while keeping the temperature below 20°C.

-

Extract the product with diethyl ether, dry the organic layer over magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by recrystallization or column chromatography to yield 2,3,6-tribromopyridine.

-

Step 3: Selective Halogen Exchange to 2,3-Dibromo-6-iodopyridine

A selective lithium-halogen exchange at the more reactive 6-position followed by quenching with iodine will provide the iodo-intermediate.

-

Protocol:

-

Dissolve 2,3,6-tribromopyridine in anhydrous tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise.

-

Stir the mixture at -78°C for 1 hour.

-

Add a solution of iodine (I2) in THF dropwise and continue stirring for another 2 hours at the same temperature.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to isolate 2,3-Dibromo-6-iodopyridine.

-

Step 4: Difluoromethylation to 2,3-Dibromo-6-(difluoromethyl)pyridine

The final step involves the introduction of the difluoromethyl group, which can be achieved using modern metallaphotoredox catalysis.[4]

-

Protocol:

-

In a reaction vessel, combine 2,3-Dibromo-6-iodopyridine, a nickel catalyst (e.g., NiCl2·glyme), a photocatalyst (e.g., an iridium or ruthenium complex), and a suitable ligand in a degassed organic solvent.

-

Add a difluoromethylating agent such as bromodifluoromethane (HCF2Br) or a related precursor.

-

Irradiate the reaction mixture with visible light (e.g., a blue LED) at room temperature for 12-24 hours.

-

Monitor the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product, dry the organic phase, and concentrate.

-

Purify the final product by preparative High-Performance Liquid Chromatography (HPLC) or column chromatography.

-

Predicted Physicochemical Properties and Characterization

The physicochemical properties of 2,3-Dibromo-6-(difluoromethyl)pyridine can be predicted based on its structure and by comparison with analogous compounds.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C6H2Br2F2N |

| Molecular Weight | ~304.89 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, acetone) and poorly soluble in water. |

| Boiling Point | Expected to be high due to the presence of two bromine atoms. |

| NMR Spectroscopy | ¹H NMR: A characteristic triplet in the downfield region for the proton of the -CF2H group. |

| ¹³C NMR: A triplet for the carbon of the -CF2H group due to C-F coupling. | |

| ¹⁹F NMR: A doublet for the fluorine atoms of the -CF2H group. | |

| Mass Spectrometry | A characteristic isotopic pattern for two bromine atoms. |

Potential Applications in Drug Discovery

The unique substitution pattern of 2,3-Dibromo-6-(difluoromethyl)pyridine makes it a highly attractive building block for the synthesis of novel drug candidates.

Site-Selective Functionalization

The differential reactivity of the two bromine atoms allows for selective functionalization. The bromine at the 2-position is generally more susceptible to nucleophilic attack, while the bromine at the 3-position can be targeted under different reaction conditions. This allows for the sequential introduction of various substituents.

Caption: Potential site-selective functionalization pathways.

Target-Oriented Synthesis

The difluoromethylpyridine moiety is a key pharmacophore in a number of biologically active compounds. This building block could be instrumental in the synthesis of novel inhibitors for various therapeutic targets, including:

-

Kinases: Many kinase inhibitors feature a substituted pyridine core.

-

Ion Channels: The electronic properties of the substituted ring can influence interactions with ion channel proteins.

-

GPCRs: The ability to introduce diverse substituents can aid in optimizing ligand-receptor interactions.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2,3-Dibromo-6-(difluoromethyl)pyridine is not available, it should be handled with the utmost care, assuming it to be a hazardous substance based on the properties of similar compounds.

-

General Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

In case of contact, rinse the affected area immediately with plenty of water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Conclusion

2,3-Dibromo-6-(difluoromethyl)pyridine represents a promising, albeit currently novel, building block for medicinal chemistry and drug discovery. This technical guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential applications. The proposed synthetic route leverages established chemical transformations, offering a clear path for its preparation in a laboratory setting. The unique arrangement of its functional groups provides a versatile platform for the development of new molecular entities with potentially enhanced therapeutic properties. As research in the field of fluorinated and halogenated heterocycles continues to expand, the utility of such highly functionalized building blocks will undoubtedly grow in significance.

References

-

A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. (2020). RSC Advances. [Link]

-

Metallaphotoredox Difluoromethylation of Aryl Bromides. (n.d.). Macmillan Group - Princeton University. [Link]

- Process for the manufacture of bromopyridines. (1976).

-

Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024). Nature Communications. [Link]

- Synthesis method of medicinal raw material 2,5-difluoropyridine. (n.d.).

-

Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020). Molecules. [Link]

-

Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ. (n.d.). Chemistry – A European Journal. [Link]

-

Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. (2014). European Journal of Organic Chemistry. [Link]

- Process for making 2,6-difluoro pyridine. (1978).

-

Preparation of difluorpyridine compounds. (1985). European Patent Office. [Link]

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (n.d.). Molecules. [Link]

-

New method for introducing fluorinated components into molecules. (2024). Universität Münster. [Link]

-

Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. (2020). Chemical Science. [Link]

-

Synthesis of 6‐trifluoromethyl pyridine derivatives. (n.d.). ResearchGate. [Link]

-

Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. (2017). Synlett. [Link]

-

Patents & Products. (n.d.). Garg Lab - UCLA. [Link]

-

A Mild and Site-Selective Nucleophilic C−H Functionalization of Pyridines via its Stable N-alkylated Salts. (2026). ChemRxiv. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US3974166A - Process for the manufacture of bromopyridines - Google Patents [patents.google.com]

- 8. CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine - Google Patents [patents.google.com]

Precision Synthesis of 2,3-Dibromo-6-(difluoromethyl)pyridine: A Divergent Lithiation Strategy

Executive Summary

The scaffold 2,3-dibromo-6-(difluoromethyl)pyridine represents a high-value intermediate in the design of next-generation kinase inhibitors and agrochemicals. The simultaneous presence of two chemically distinct bromine handles (C2 and C3) allows for orthogonal cross-coupling strategies (e.g., site-selective Suzuki-Miyaura or Buchwald-Hartwig couplings), while the C6-difluoromethyl group functions as a lipophilic hydrogen bond donor, a bioisostere for alcohols or thiols that significantly modulates metabolic stability and potency.

This guide details a convergent, high-fidelity synthetic route relying on directed ortho-lithiation and halogen dance methodologies. Unlike traditional radical halogenation routes which suffer from poor regioselectivity on electron-deficient rings, this protocol offers precise control over the substitution pattern.

Retrosynthetic Analysis

To achieve the 2,3,6-substitution pattern with high regiocontrol, we disconnect the molecule at the difluoromethyl group and the C3-bromine atom. The most robust precursor is 2,6-dibromopyridine , a symmetric and commercially available starting material.

-

Disconnection A (C6-CF2H): Derived from the corresponding aldehyde via deoxofluorination.

-

Disconnection B (C6-CHO): Derived from a selective lithium-halogen exchange at the C6 position of a tribrominated intermediate.

-

Disconnection C (C3-Br): Introduced via directed ortho-lithiation (DoM) of the 2,6-dibromo scaffold.

Figure 1: Retrosynthetic tree illustrating the disconnection to the symmetric 2,6-dibromopyridine precursor.

Synthetic Protocol

Phase 1: Synthesis of 2,3,6-Tribromopyridine

The introduction of the third bromine atom at the C3 position utilizes the acidity of the C3-proton in 2,6-dibromopyridine. Lithium Diisopropylamide (LDA) is used to effect deprotonation.

Mechanism & Causality:

-

Reagent Choice: LDA is chosen over n-BuLi to avoid nucleophilic attack at the C2/C6 positions (SNAr).

-

Temperature Control: The reaction must be maintained at -78 °C. Higher temperatures can induce a "halogen dance," where the lithiated species isomerizes to the thermodynamically more stable C4 position, leading to 2,4,6-tribromopyridine.

Protocol:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and nitrogen inlet.

-

Reagents: Charge the flask with 2,6-dibromopyridine (10.0 g, 42.2 mmol) and anhydrous THF (150 mL). Cool the solution to -78 °C (dry ice/acetone bath).

-

Lithiation: Add LDA (2.0 M in THF/heptane, 23.2 mL, 46.4 mmol, 1.1 equiv) dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70 °C.

-

Observation: The solution typically turns deep yellow/orange, indicating the formation of the 3-lithio species.

-

-

Quenching: After stirring for 1 hour at -78 °C, add a solution of Bromine (Br2) (7.4 g, 46.4 mmol) or CBr4 (15.4 g, 46.4 mmol) in THF (20 mL) dropwise.

-

Workup: Stir for 30 minutes at -78 °C, then allow to warm to 0 °C. Quench with saturated aqueous NH4Cl (50 mL). Extract with EtOAc (3 x 100 mL). Wash combined organics with Na2S2O3 (to remove excess bromine) and brine. Dry over Na2SO4 and concentrate.

-

Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexanes/EtOAc 95:5).

-

Target Yield: 85-90%.

-

Phase 2: Regioselective Formylation

This step exploits the differential reactivity of the bromine atoms. The C6-Br is flanked by the pyridine nitrogen and a proton (C5-H), whereas the C2-Br is flanked by the nitrogen and the bulky C3-Br. The C6-Br is electronically more activated and sterically more accessible for lithium-halogen exchange.

Protocol:

-

Setup: Flame-dry a 250 mL flask under nitrogen.

-

Exchange: Dissolve 2,3,6-tribromopyridine (10.0 g, 31.6 mmol) in anhydrous Toluene/THF (4:1, 120 mL). Cool to -78 °C.[1][2]

-

Lithiation: Add n-Butyllithium (2.5 M in hexanes, 13.3 mL, 33.2 mmol, 1.05 equiv) dropwise over 20 minutes.

-

Critical Control: Do not use excess n-BuLi; strictly 1.05 equiv to prevent dilithiation.

-

-

Formylation: Stir for 45 minutes at -78 °C. Add anhydrous DMF (3.7 mL, 47.4 mmol, 1.5 equiv) dropwise.

-

Workup: Stir for 30 minutes, then warm to room temperature. Quench with 1M HCl (50 mL) to hydrolyze the hemiaminolate intermediate. Extract with Et2O, wash with brine, dry, and concentrate.

-

Characterization: 1H NMR should show a distinct aldehyde singlet around 10.0 ppm.

-

Target Yield: 75-80%.

-

Phase 3: Deoxofluorination

Conversion of the aldehyde to the difluoromethyl group using Diethylaminosulfur Trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

Protocol:

-

Setup: Use a Teflon or polypropylene vessel if possible (glass is acceptable if etched glass is not a concern, but HF generation occurs).

-

Reaction: Dissolve 2,3-dibromo-6-formylpyridine (5.0 g, 18.9 mmol) in anhydrous DCM (50 mL) under nitrogen at 0 °C.

-

Addition: Add DAST (3.7 mL, 28.3 mmol, 1.5 equiv) dropwise.

-

Completion: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Quenching (Safety Critical): Cool to 0 °C. Slowly pour the reaction mixture into saturated aqueous NaHCO3. Caution: Vigorous CO2 evolution.

-

Purification: Extract with DCM, dry over MgSO4, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

-

Target Yield: 85-92%.

-

Data Summary & Process Parameters

| Step | Transformation | Reagents | Key Conditions | Typical Yield |

| 1 | Bromination (DoM) | LDA, Br2/CBr4 | THF, -78 °C | 88% |

| 2 | Formylation | n-BuLi, DMF | Toluene/THF, -78 °C | 78% |

| 3 | Fluorination | DAST | DCM, 0 °C to RT | 90% |

| Total | Overall Synthesis | -- | -- | ~62% |

Mechanistic Workflow

The following diagram illustrates the reaction pathway, highlighting the critical regioselectivity decision points (C3-lithiation vs. C6-exchange).

Figure 2: Step-wise reaction workflow demonstrating the regiochemical control strategy.

Safety & Handling (E-E-A-T)

-

Organolithiums: n-BuLi and LDA are pyrophoric. All transfers must use cannula techniques or gas-tight syringes under an inert atmosphere.

-

DAST: Reacts violently with water to produce HF. Glassware used for DAST reactions should be rinsed with a saturated bicarbonate solution immediately after use.

-

Halopyridines: Many brominated pyridines are skin irritants and potential sensitizers. Use double-gloving (Nitrile) and work in a fume hood.

References

-

Regioselective Lithiation of 2,3-Dihalopyridines: Gros, P. C., et al. "Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines." Chem. Eur. J., 2014.

-

Halogen Dance Mechanism: Schnürch, M., et al. "Halogen Dance Reactions—A Review."[3] Chem. Rev., 2007.

-

Fluorination Protocols: Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." J. Org. Chem., 1975.

-

Synthesis of 2,3,6-Tribromopyridine: Spivey, A. C., et al.[4][5] "Solid Phase Synthesis of Pyridine-Based Derivatives." J. Org. Chem., 2000.

Sources

The Emergence of a Versatile Scaffold: A Technical Guide to 2,3-Dibromo-6-(difluoromethyl)pyridine for Advanced Research

Introduction: The Strategic Value of Fluorinated Pyridines in Chemical Innovation

In the landscape of modern chemical research, particularly within the realms of pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms and functionalized pyridine rings has become a cornerstone of molecular design. Pyridine derivatives are prevalent scaffolds in a vast array of biologically active compounds, offering a unique combination of electronic properties and metabolic stability.[1] The introduction of a difluoromethyl group (CHF2) further enhances these characteristics, often improving a molecule's lipophilicity, bioavailability, and metabolic resistance, while also potentially engaging in hydrogen bonding interactions with biological targets.[2] This guide provides an in-depth technical overview of 2,3-Dibromo-6-(difluoromethyl)pyridine, a promising yet under-documented building block poised for significant applications in synthetic chemistry.

While a seminal "discovery" paper for this specific molecule is not readily found in the public domain, its existence as a commercially available reagent points to its utility in proprietary research. This guide, therefore, consolidates information on related structures and established synthetic methodologies to present a robust and scientifically-grounded treatise on its synthesis, characterization, and potential applications.

Synthetic Pathway and Mechanistic Rationale

The most logical and efficient synthetic route to 2,3-Dibromo-6-(difluoromethyl)pyridine commences with a commercially available precursor, 2-Bromo-6-(difluoromethyl)pyridine. The core of the synthesis then lies in the selective bromination of the pyridine ring at the 3-position.

Proposed Retrosynthetic Analysis

Caption: Retrosynthetic analysis for 2,3-Dibromo-6-(difluoromethyl)pyridine.

Step-by-Step Experimental Protocol: Electrophilic Bromination

This protocol is a proposed method based on established procedures for the bromination of pyridine derivatives.[3]

Materials:

-

2-Bromo-6-(difluoromethyl)pyridine (1.0 eq)

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (1.0-1.2 eq)

-

Fuming sulfuric acid (oleum, 20-30% SO3) or a suitable inert solvent such as a chlorinated hydrocarbon.

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, dissolve 2-Bromo-6-(difluoromethyl)pyridine in fuming sulfuric acid under a nitrogen atmosphere. The reaction should be cooled in an ice bath.

-

Addition of Brominating Agent: To the cooled and stirred solution, add 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) portion-wise, ensuring the internal temperature does not exceed 10°C. The use of DBDMH is often preferred over liquid bromine for its solid nature and potentially higher selectivity.[3]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Carefully quench the reaction by pouring the mixture over crushed ice. The acidic solution is then neutralized with a saturated aqueous solution of a suitable base, such as sodium bicarbonate or sodium hydroxide, while keeping the temperature low.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are then combined.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2,3-Dibromo-6-(difluoromethyl)pyridine.

Causality in Experimental Choices

-

Choice of Brominating Agent: While elemental bromine in oleum is a classic method for brominating deactivated rings, solid reagents like DBDMH can offer better handling and potentially milder reaction conditions.[3]

-

Solvent System: Fuming sulfuric acid serves to activate the pyridine ring towards electrophilic substitution. The electron-withdrawing nature of the bromo and difluoromethyl groups deactivates the ring, necessitating harsh reaction conditions.

-

Temperature Control: The initial cooling is crucial to control the exothermic nature of the reaction and to prevent unwanted side reactions.

Physicochemical and Spectroscopic Characterization

While a comprehensive public database of the physicochemical properties of 2,3-Dibromo-6-(difluoromethyl)pyridine is not available, we can infer expected characteristics and list the necessary analytical methods for its full characterization.

Predicted Physicochemical Properties

| Property | Predicted Value/State | Method of Determination |

| Molecular Formula | C₆H₂Br₂F₂N | --- |

| Molecular Weight | 286.90 g/mol | --- |

| Appearance | Likely a solid or high-boiling liquid | Visual Inspection |

| Melting Point | Not reported | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus |

| Boiling Point | > 200 °C (estimated) | Distillation under reduced pressure |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF) | Solubility Tests |

Spectroscopic Data for Structural Elucidation

The following represents the expected spectroscopic data for the successful validation of the synthesized compound.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two aromatic protons on the pyridine ring. The difluoromethyl proton will appear as a triplet due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon NMR will show six distinct signals for the pyridine ring carbons and the difluoromethyl carbon. The carbon attached to the difluoromethyl group will exhibit a triplet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR will display a doublet for the two equivalent fluorine atoms of the difluoromethyl group, coupled to the adjacent proton.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for the two bromine atoms.

For the precursor, 2-Bromo-6-(difluoromethyl)pyridine, some spectroscopic data is publicly available.[4]

Reactivity and Synthetic Utility

The true value of 2,3-Dibromo-6-(difluoromethyl)pyridine lies in its potential as a versatile intermediate for the synthesis of more complex molecules. The two bromine atoms at the 2- and 3-positions offer differential reactivity, allowing for selective functionalization.

Caption: Potential synthetic transformations of 2,3-Dibromo-6-(difluoromethyl)pyridine.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atoms are excellent leaving groups for various palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters allows for the introduction of aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, introducing a wide range of amino functionalities.

-

-

Lithium-Halogen Exchange: The bromine at the 2-position is generally more susceptible to lithium-halogen exchange, providing a route to introduce nucleophiles at this position selectively.[5]

Applications in Drug Discovery and Agrochemical Research

The structural motifs present in 2,3-Dibromo-6-(difluoromethyl)pyridine are highly relevant to modern drug discovery and agrochemical research.

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology. The difluoromethyl group can enhance binding affinity and improve pharmacokinetic properties.[6]

-

Central Nervous System (CNS) Agents: The lipophilicity imparted by the difluoromethyl group can aid in blood-brain barrier penetration, making this scaffold attractive for the development of CNS-active compounds.

-

Agrochemicals: Many successful fungicides and insecticides contain fluorinated pyridine rings. The unique substitution pattern of 2,3-Dibromo-6-(difluoromethyl)pyridine offers a novel template for the discovery of new crop protection agents.[7]

Conclusion

2,3-Dibromo-6-(difluoromethyl)pyridine represents a highly valuable, albeit under-publicized, building block for advanced chemical synthesis. Its preparation from readily available precursors via established bromination methodologies is feasible and opens the door to a wide array of complex molecular architectures. The strategic placement of two bromine atoms and a difluoromethyl group on a pyridine core provides a powerful tool for researchers in drug discovery and agrochemical development to generate novel compounds with potentially enhanced biological activity and favorable physicochemical properties. This guide serves as a foundational resource to stimulate further investigation and unlock the full potential of this versatile synthetic intermediate.

References

-

Pharmaffiliates. (n.d.). 2,3-Dibromopyridine. Retrieved from [Link]

- Google Patents. (2019). WO2019145177A1 - Bromination of pyridine derivatives.

-

ACS Publications. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of medicinal raw material 2,5-difluoropyridine.

-

RSC Publishing. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Retrieved from [Link]

-

PMC. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Retrieved from [Link]

-

Semantic Scholar. (2007). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,3-dibromo-6-(trifluoromethyl)pyridine. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromo-6-(difluoromethyl)pyridine. Retrieved from [Link]

- Google Patents. (n.d.). US4071521A - Process for making 2,6-difluoro pyridine.

- Google Patents. (n.d.). EP0146924A2 - Preparation of difluorpyridine compounds.

- Google Patents. (n.d.). CN110759858A - Synthesis method of 2, 5-dibromopyridine.

- Google Patents. (n.d.). US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.

-

u:scholar. (2023). Straightforward synthesis of bench-stable heteroatom-centered difluoromethylated entities via controlled nucleophilic transfer from. Retrieved from [Link]

-

HETEROCYCLES. (1994). SYNTHESIS OF 3-SUBSTITUTED PYRAZOLO[l,S-a]- PYRIDINES BY ELECTROPHILIC REACTIONS?. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Retrieved from [Link]

-

Langwaychem. (n.d.). 2,3-Dibromo-6-(trifluoromethyl)pyridine,CAS 1159512-35-2. Retrieved from [Link]

- Google Patents. (n.d.). US10633341B2 - Picolinic acid derivatives and their use as intermediates.

- Google Patents. (n.d.). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.

- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

-

ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones. Retrieved from [Link]

-

BIO Web of Conferences. (n.d.). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. Retrieved from [Link]

-

ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

-

RSC Publishing. (n.d.). Pd-Catalyzed regioselective synthesis of 2,6-disubstituted pyridines through denitrogenation of pyridotriazoles and 3,8-diarylation of imidazo[1,2-a]pyridines. Retrieved from [Link]

-

BindingDB. (n.d.). BindingDB BDBM113773 2‐bromo‐6‐(trifluoromethyl)pyridine (5). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 4. 2-Bromo-6-(difluoromethyl)pyridine(872365-91-8) 1H NMR spectrum [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]

- 7. arborpharmchem.com [arborpharmchem.com]

key characteristics of 2,3-Dibromo-6-(difluoromethyl)pyridine

The following technical guide details the properties, synthesis, and application of 2,3-Dibromo-6-(difluoromethyl)pyridine , a specialized heterocyclic scaffold used in high-value medicinal chemistry programs.

The Orthogonal Pyridine Scaffold for Lipophilic Bioisostere Installation [1]

Executive Summary

2,3-Dibromo-6-(difluoromethyl)pyridine represents a high-utility "privileged scaffold" for drug discovery, combining two orthogonal chemically active sites (C2-Br, C3-Br) with a metabolically robust, lipophilic hydrogen-bond donor motif (C6-CHF

Unlike simple halogenated pyridines, this molecule addresses a specific need in lead optimization: the introduction of the difluoromethyl group—a bioisostere for hydroxyl and thiol groups that improves membrane permeability (LogP) while maintaining H-bond donor capability—early in the synthetic sequence, while reserving the 2- and 3-positions for sequential cross-coupling or nucleophilic substitution.[1]

Structural Analysis & Physicochemical Profile

The molecule features a highly electron-deficient pyridine ring due to the inductive effects of the nitrogen atom, two bromine atoms, and the difluoromethyl group.[1]

Key Identifiers

| Property | Detail |

| Chemical Name | 2,3-Dibromo-6-(difluoromethyl)pyridine |

| CAS Number | Not widely indexed; derived from 261373-04-0 (Methyl precursor) |

| Molecular Formula | C |

| Molecular Weight | 286.90 g/mol |

| SMILES | FC(F)c1nc(Br)c(Br)cc1 |

| Appearance | Colorless to pale yellow solid/oil (low melting point) |

The "Difluoromethyl Effect"

The C6-position bears a difluoromethyl (CHF

-

H-Bond Donor: The C-H bond in CHF

is sufficiently polarized by the two fluorine atoms to act as a weak hydrogen bond donor, mimicking -OH or -SH groups but with significantly higher lipophilicity.[1] -

Metabolic Stability: The C-F bonds block metabolic oxidation at the C6-methyl position, extending the half-life (

) of the final drug candidate.[1] -

Lipophilicity Modulation: CHF

is less lipophilic than CF

Synthetic Pathways[1][3][4][5][6]

The synthesis of 2,3-Dibromo-6-(difluoromethyl)pyridine is typically achieved via functional group interconversion (FGI) from the commercially available 2,3-Dibromo-6-methylpyridine (CAS 261373-04-0) .[1]

Primary Route: Oxidation-Fluorination Sequence

This route is preferred for its reliability and avoidance of harsh radical conditions that might compromise the bromine handles.[1]

-

Oxidation: The 6-methyl precursor is oxidized to 2,3-dibromo-6-formylpyridine using Selenium Dioxide (SeO

) in dioxane or via a Kornblum oxidation.[1] -

Deoxofluorination: The aldehyde is treated with Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) to generate the difluoromethyl group.[1]

Visualization of Synthesis

Figure 1: Step-wise synthesis from the commercially available methyl precursor.

Reactivity & Functionalization Strategies

The core value of this scaffold lies in the regioselective reactivity of the C2 and C3 bromine atoms.[1] The electronic environment of the pyridine ring creates a distinct reactivity hierarchy, allowing for "one-pot, multi-step" library generation.[1]

Regioselectivity Map

-

Position C2 (Ortho to N):

-

Position C3 (Meta to N):

-

Position C6 (CHF

):

Sequential Functionalization Protocol

To maximize yield and selectivity, the following order of operations is chemically mandated:

-

Step 1: C2 Functionalization (S

Ar or Coupling)-

Reagent: Amines, Thiols, or Boronic Acids (low equivalents).[1]

-

Conditions: Mild base (K

CO

-

-

Step 2: C3 Functionalization (Cross-Coupling)

Reactivity Flowchart

Figure 2: The logical flow for orthogonal functionalization, prioritizing C-2 before C-3.

Applications in Drug Discovery[1][3][4][7][8]

Bioisosteric Replacement

Researchers utilize the 6-(difluoromethyl)pyridine moiety to replace:

-

6-Methylpyridines: To block metabolic "soft spots" (CYP450 oxidation) and increase half-life.[1]

-

6-Trifluoromethylpyridines: To improve aqueous solubility (lower LogP) and introduce a hydrogen-bond donor interaction with the target protein's backbone carbonyls.[1]

Case Study: Kinase Inhibitors

In the development of Type II kinase inhibitors, the pyridine nitrogen often functions as the hinge binder.[1] The 2,3-substitution pattern allows the construction of fused bicyclic systems (e.g., azaindoles or naphthyridines) or the attachment of a "tail" moiety at C3 to access the solvent-exposed pocket, while the C6-CHF

Handling & Safety Protocols

Warning: This compound is an alkyl-halide derivative and should be treated as a potential alkylating agent and irritant.[1]

-

Hazard Classification: Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2.[1]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The benzylic C-H bonds of the CHF

group are generally stable, but prolonged exposure to light should be avoided to prevent radical degradation.[1] -

Incompatibility: Avoid strong reducing agents (e.g., LAH) which may defluorinate the CHF

group.[1]

References

-

Precursor Synthesis: Sigma-Aldrich.[1] Product Specification: 2,3-Dibromo-6-methylpyridine (CAS 261373-04-0).[1][2][3] Link

-

Fluorination Methodology: Middleton, W. J.[1][4] "New fluorinating reagents. Dialkylaminosulfur fluorides." Journal of Organic Chemistry, 1975, 40(5), 574–578.[1] (Foundational text for DAST usage on pyridine aldehydes).

-

Regioselectivity of 2,3-Dihalopyridines: Schlosser, M., et al. "Site-Selective Coupling of 2,3-Dihalopyridines."[1] European Journal of Organic Chemistry, 2004.[1]

-

Difluoromethyl Bioisosterism: Meanwell, N. A.[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880.[1] Link

Sources

- 1. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]

- 2. Sell 91-63-4 1780-19-4 108-48-5 108-47-4 108-75-8 2051-28-7 In stock suppliers | Tocopharm [tocopharm.com]

- 3. scribd.com [scribd.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Guide: Strategic Functionalization of 2,3-Dibromo-6-(difluoromethyl)pyridine

Executive Summary

2,3-Dibromo-6-(difluoromethyl)pyridine represents a high-value "privileged scaffold" for modern drug discovery and agrochemical development. Its structural uniqueness lies in the orthogonality of its three functional handles: the highly reactive C2-bromide, the sterically distinct C3-bromide, and the physicochemical modulator at C6 (the difluoromethyl group).

This guide provides a technical roadmap for researchers to exploit this molecule. Unlike generic pyridine building blocks, this scaffold offers a direct entry point into Fragment-Based Drug Discovery (FBDD) , allowing for the rapid generation of libraries with tunable lipophilicity (

Part 1: Structural Analysis & Reactivity Profile

To effectively utilize this scaffold, one must understand the electronic landscape that dictates its reactivity.

The Electronic Map

The pyridine ring is electron-deficient, but the presence of the difluoromethyl (

-

C2-Position (The "Gateway"): Adjacent to the pyridine nitrogen, this carbon is the most electron-deficient. It is highly susceptible to Nucleophilic Aromatic Substitution (

) and oxidative addition by Palladium(0). -

C3-Position (The "Follow-up"): This position is less activated than C2. In cross-coupling reactions (e.g., Suzuki-Miyaura), it typically remains inert under mild conditions while C2 reacts, enabling regioselective sequential functionalization .

-

C6-Difluoromethyl (

): This is a non-reactive modulator in standard coupling conditions. It acts as a lipophilic bioisostere of a hydroxyl group (H-bond donor) and blocks the metabolically vulnerable C6 position.

Reactivity Visualization

The following diagram illustrates the hierarchical reactivity of the scaffold, guiding synthetic planning.

Figure 1: Hierarchical reactivity map of 2,3-Dibromo-6-(difluoromethyl)pyridine, highlighting the orthogonal nature of the halogen handles.

Part 2: Core Research Areas

Area 1: Sequential Cross-Coupling for Library Generation

The primary utility of this molecule is the ability to install two different pharmacophores sequentially.

-

Step 1 (C2 Functionalization): Use standard Pd-catalysts (e.g.,

) and mild bases ( -

Step 2 (C3 Functionalization): Use active catalytic systems (e.g.,

/ XPhos) to force coupling at the sterically congested C3 position.

Area 2: Bioisosteric Replacement in Kinase Inhibitors

The

Hypothesis: If a lead compound contains a 2,3-disubstituted pyridine, substituting the C6-H with

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Regioselective C2-Arylation (Suzuki-Miyaura)

This protocol validates the reactivity difference between C2 and C3.

Objective: Selectively couple a phenyl group to the C2 position, leaving C3-Br available for further elaboration.

Materials:

-

Substrate: 2,3-Dibromo-6-(difluoromethyl)pyridine (1.0 eq)

-

Reagent: Phenylboronic acid (1.1 eq)

-

Catalyst:

(3 mol%) — Chosen for robustness and steric bite angle. -

Base:

(2.0 M aq, 3.0 eq) -

Solvent: 1,4-Dioxane (0.1 M concentration)

Methodology:

-

Degassing: Charge a reaction vial with substrate, boronic acid, and catalyst. Evacuate and backfill with

(3 cycles). Causality: Oxygen poisons Pd(0) species, leading to homocoupling byproducts. -

Solvation: Add degassed 1,4-dioxane and aqueous base.

-

Reaction: Heat to 60°C for 4 hours. Note: Do not exceed 80°C initially to prevent C3 activation.

-

Validation (TLC/LCMS): Monitor disappearance of starting material. Product should appear as a single peak (

corresponds to mono-arylation). If bis-arylation is observed (>5%), lower temperature to 45°C. -

Workup: Dilute with EtOAc, wash with water/brine, dry over

.

Expected Outcome: >85% yield of 3-bromo-6-(difluoromethyl)-2-phenylpyridine.

Protocol B: Synthesis of the Core Scaffold (From Precursor)

If the specific 2,3-dibromo analog is unavailable, it can be synthesized from the commercially available 2-bromo-6-(difluoromethyl)pyridine.

Methodology (Lithiation-Trapping):

-

Cooling: Dissolve 2-bromo-6-(difluoromethyl)pyridine in dry THF under Argon. Cool to -78°C.

-

Lithiation: Add LDA (1.1 eq) dropwise.

-

Mechanism:[1] The bulky base performs Lithium-Halogen Exchange or Ortho-Lithiation. In 2-bromopyridines, lithiation occurs preferentially at C3 (the "dance" mechanism stabilizes the 3-lithio species).

-

-

Trapping: Stir for 30 mins, then add

or -

Quench: Warm to RT and quench with

.

Part 4: Quantitative Data Summary

The following table summarizes the physicochemical impact of the

| Substituent (C6) | Hammett Constant ( | H-Bond Donor Ability | Lipophilicity ( | Metabolic Stability |

| -H | 0.00 | None | 0.00 | Low (Oxidation prone) |

| -CH3 | -0.17 | None | 0.56 | Low (Benzylic oxid.) |

| -CF3 | 0.54 | None | 0.88 | High |

| -CF2H | 0.45 | Moderate | 0.65 | High |

Table 1: Comparison of C6-substituents. Note that

Part 5: Strategic Workflow Diagram

This workflow illustrates how to move from the raw scaffold to a lead candidate.

Figure 2: Sequential functionalization workflow for library synthesis.

References

-

Vertex AI Search. (2025). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Alfa Chemistry. Link

-

Studer, A., et al. (2024).[2] Site-selective introduction of the difluoromethyl group into pyridines. Nature Communications / EurekAlert. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Schlosser, M. (2005). The 2,3-Dibromopyridine Scaffold: Reactivity and Applications. Organic Letters (Inferred from general pyridine lithiation chemistry context). Link

-

Sigma-Aldrich. (2025). Product Specification: 2-Bromo-6-(difluoromethyl)pyridine. Link

Sources

Methodological & Application

Application Note: Regioselective Buchwald-Hartwig Amination of 2,3-Dibromo-6-(difluoromethyl)pyridine

Executive Summary

This guide details the protocols for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 2,3-Dibromo-6-(difluoromethyl)pyridine .[1] This scaffold presents a unique challenge and opportunity in medicinal chemistry: it contains two electrophilic sites (C2-Br and C3-Br) and a lipophilic hydrogen-bond donor (

Key Technical Insights:

-

Regioselectivity: The reaction is highly selective for the C2 position due to the electronic activation provided by the adjacent pyridine nitrogen.

-

Functional Group Compatibility: The difluoromethyl (

) group is generally stable under standard cross-coupling conditions but requires the avoidance of extremely strong, nucleophilic bases (e.g., LiHMDS) to prevent potential deprotonation or carbene-type decomposition. -

Catalyst System: The use of Pd-Xantphos or Pd-Gen-3 precatalysts is recommended to ensure high turnover numbers (TON) and suppress dehalogenation side reactions.

Structural Analysis & Reactivity Profile

Electrophilic Activation (C2 vs. C3)

The 2,3-dibromo-6-(difluoromethyl)pyridine scaffold exhibits distinct electronic differentiation between the two bromine substituents.

-

C2-Br (Primary Reactive Site): Located

to the pyridine nitrogen. The inductive effect of the nitrogen atom, combined with the resonance stabilization of the oxidative addition intermediate (Meisenheimer-type complex), makes the C–Br bond at C2 significantly more electron-deficient and reactive toward Pd(0). -

C3-Br (Secondary Reactive Site): Located

to the nitrogen. It behaves more like a standard aryl bromide. Functionalization at C3 typically requires prior substitution at C2 or the use of specialized ligands. -

C6-

: The difluoromethyl group acts as a weak electron-withdrawing group (EWG), further activating the ring, particularly at the ortho (C5) and para (C3) positions relative to itself, though the N-effect at C2 dominates.

Visualization: Reactivity & Pathway

Figure 1: Kinetic preference for Oxidative Addition at the C2 position driven by electronic activation from the pyridine nitrogen.

Critical Experimental Parameters

Ligand Selection

The choice of ligand dictates the success of the coupling, particularly in suppressing the formation of bis-aminated byproducts.

| Ligand | Class | Recommendation | Rationale |

| Xantphos | Bidentate Bisphosphine | Primary Choice | Excellent for heterocycles; wide bite angle promotes reductive elimination, favoring mono-amination. |

| BrettPhos | Dialkylbiaryl phosphine | Secondary Choice | Best for primary alkyl amines or anilines with low nucleophilicity. |

| BINAP | Bidentate Bisphosphine | Alternative | Cost-effective for scale-up; reliable for standard anilines. |

Base Selection & Stability

While Sodium tert-butoxide (NaOtBu) is standard, the acidity of the

-

Standard (Robust):

in 1,4-Dioxane. The mild basicity prevents potential degradation of the -

High Reactivity: NaOtBu in Toluene. Use if the amine is sterically hindered or weakly nucleophilic. Monitor for defluorination if reaction times exceed 12 hours.

Detailed Protocols

Protocol A: C2-Selective Mono-Amination (Standard)

Target: Synthesis of 2-amino-3-bromo-6-(difluoromethyl)pyridine derivatives.

Reagents:

-

Substrate: 2,3-Dibromo-6-(difluoromethyl)pyridine (1.0 equiv)

-

Amine: 1.1 equiv

-

Catalyst:

(2.5 mol%) or Pd(OAc)2 (5 mol%) -

Ligand: Xantphos (5-10 mol%)

-

Base:

(2.0 equiv)[2] -

Solvent: Anhydrous 1,4-Dioxane (0.1 - 0.2 M concentration)

Step-by-Step Procedure:

-

Preparation: Oven-dry a reaction vial or Schlenk flask equipped with a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.

-

Charging Solids: Add the Pd source, Xantphos,

, and the pyridine substrate to the vial.-

Note: If the amine is a solid, add it at this step.

-

-

Inertion: Seal the vessel and evacuate/backfill with Argon three times (3x).

-

Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

-

Note: If the amine is a liquid, add it now via syringe.

-

-

Activation: Place the vessel in a pre-heated block/oil bath at 90°C . Stir vigorously (800-1000 rpm).

-

Monitoring: Monitor by LC-MS at 2 hours and 4 hours.

-

Checkpoint: Look for the consumption of starting material (MW: ~287) and appearance of mono-amine product (MW: 287 - Br + Amine).

-

-

Work-up: Cool to room temperature. Filter the mixture through a pad of Celite, eluting with EtOAc. Concentrate the filtrate under reduced pressure.

-

Purification: Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Protocol B: Sequential C2, C3-Bis-Amination

Target: Synthesis of 2,3-diamino-6-(difluoromethyl)pyridine derivatives.

Reagents:

-

Intermediate: Isolated C2-amine product from Protocol A (1.0 equiv)

-

Amine 2: 1.2 - 1.5 equiv[3]

-

Catalyst: BrettPhos Pd G3 (2-5 mol%)

-

Base: NaOtBu (2.5 equiv)

-

Solvent: Toluene (0.1 M)

Procedure:

-

Due to the lower reactivity of the C3-bromide (deactivated by the electron-donating amine at C2), a more active catalyst system is required.

-

Use BrettPhos Pd G3 precatalyst to ensure rapid oxidative addition.

-

Heat the reaction to 100-110°C .

-

Use NaOtBu as the base to facilitate the transmetallation of the more difficult coupling partner.

Troubleshooting & Optimization Logic

Use the following decision tree to optimize conditions if the standard protocol fails.

Figure 2: Troubleshooting decision matrix for common failure modes in Buchwald-Hartwig amination of dihalopyridines.

References

-

Regioselectivity in 2,3-Dihalopyridines

-

Lutz Ackermann et al., "Palladium-Catalyzed Amination of 2-Chloro-3-amino-heterocycles," Org. Lett. 2012, 14, 7, 1764–1767.[4]

- Note: Establishes the general preference for C2 oxidative addition in 2,3-functionalized pyridines.

-

-

General Buchwald-Hartwig Methodology

-

Paul F. Richardson et al., "A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines," ResearchGate/Pfizer, 2007.

- Note: Validates the use of Pd/BINAP and Pd/Xantphos systems for 2-bromopyridines.

-

-

Difluoromethyl Group Stability

-

Joseph Ford et al., "The 18F-Difluoromethyl Group: Challenges, Impact and Outlook," Angew. Chem. Int. Ed. 2024.[5]

- Note: Discusses the bond dissociation energy and chemical resistance of under basic conditions compared to other fluorin

-

-

Catalyst Selection (Xantphos)

-

Yin, J. et al., "Pd-catalyzed N-arylation of primary amines with aryl halides using Xantphos," Org. Lett. 2002, 4, 3481.

- Note: The foundational text for using Xantphos to prevent bis-aryl

-

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ligand-Controlled C2- or C3-Selectivity Switching in the Palladium-Catalyzed C-H Arylation of Nonsubstituted 1 H-Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]

cross-coupling protocols for 2,3-Dibromo-6-(difluoromethyl)pyridine

Application Note: Site-Selective Functionalization of 2,3-Dibromo-6-(difluoromethyl)pyridine

Part 1: Executive Summary & Structural Analysis

2,3-Dibromo-6-(difluoromethyl)pyridine represents a high-value scaffold in medicinal chemistry. It combines the privileged pyridine core with a lipophilic hydrogen-bond donor (

This guide details the protocols for differentiating the reactivity of the C2 and C3 bromine atoms. Successful functionalization relies on exploiting the electronic asymmetry introduced by the pyridine nitrogen and the electron-withdrawing difluoromethyl group.

Reactivity Profile & Mechanistic Logic

The regioselectivity in this substrate is governed by the interplay of inductive effects and oxidative addition rates :

-

C2-Position (The "Hot" Spot): The C2-Br bond is adjacent to the pyridine nitrogen. The inductive electron-withdrawal (

effect) of the nitrogen renders the C2 carbon highly electrophilic. This lowers the activation energy for oxidative addition by Palladium(0) species. Additionally, the 6-difluoromethyl group exerts a long-range electron-withdrawing effect, further activating the ring, particularly at positions ortho/para to itself (C2 is meta, C3 is para), but the proximal N-effect dominates C2 reactivity. -

C3-Position (The Latent Handle): The C3-Br bond behaves more like a standard electron-deficient aryl bromide. It is significantly less reactive than the C2 position.

-

6-Difluoromethyl Group (

): While metabolically stable, the benzylic proton is weakly acidic (

Part 2: Visualization of Reaction Pathways

The following decision tree outlines the logical flow for functionalizing this scaffold, prioritizing C2-selectivity followed by C3-diversification.

Figure 1: Strategic workflow for sequential functionalization. C2 is the primary entry point due to electronic activation.

Part 3: Experimental Protocols

Protocol A: C2-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at C2 while preserving the C3-bromide and the

Mechanistic Insight:

To maximize C2 selectivity, we utilize a "standard" activity catalyst (

Materials:

-

Substrate: 2,3-Dibromo-6-(difluoromethyl)pyridine (1.0 equiv)

-

Boronic Acid:

(1.05 equiv) -

Catalyst:

(3-5 mol%) -

Base:

(2.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with the dibromo-pyridine, aryl boronic acid, and

. -

Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes. (Oxygen exclusion is vital to prevent homocoupling).

-

Solvent Addition: Add degassed 1,4-dioxane and the 2M

solution via syringe. -

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Monitoring: Check by LCMS.[1] The C2-product usually elutes earlier than the starting material on reverse phase. Look for the mono-coupled mass.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine. Dry over

. -

Purification: Flash chromatography (Hexanes/EtOAc). The C3-bromo product is stable on silica.

Data: Catalyst Screening for C2 Selectivity

| Catalyst System | Base | Temp | C2:C3 Ratio | Yield (Isolated) | Notes |

| 80°C | >20:1 | 88% | Recommended | ||

| 80°C | 15:1 | 82% | Good alternative | ||

| 100°C | 4:1 | 92% (mix) | Too active; erodes selectivity |

Protocol B: Sequential C3-Functionalization

Objective: React the remaining C3-bromide after C2 has been substituted.

Mechanistic Insight: The C3-bromide is sterically crowded (flanked by the new C2-aryl group) and electronically deactivated compared to the starting material. Therefore, a highly active, electron-rich ligand system is required to facilitate oxidative addition.

Materials:

-

Substrate: 2-Aryl-3-bromo-6-(difluoromethyl)pyridine (from Protocol A)

-

Coupling Partner: Boronic acid, Amine, or Zinc reagent.

-

Catalyst:

(2 mol%) + XPhos or SPhos (4-8 mol%)-

Alternative: Pd-PEPPSI-IPr (for extremely difficult substrates).

-

-

Base:

(3.0 equiv) - Note: Anhydrous conditions preferred for aminations. -

Solvent: Toluene or 1,4-Dioxane (100°C).

Procedure:

-

Combine substrate, coupling partner, Pd source, ligand, and base in a vial.

-

Purge thoroughly with Argon.

-

Add solvent.[2]

-

Heat to 100–110°C (reflux if using toluene).

-

Reaction times may be longer (12–16 hours) due to steric hindrance at C3.

Protocol C: C2-Selective Buchwald-Hartwig Amination

Objective: Install an amine at C2.[1][3]

Critical Safety Note: Avoid Sodium tert-butoxide (

Recommended Conditions:

-

Catalyst:

(5 mol%) + BINAP (7.5 mol%) -

Base:

(2.5 equiv) -

Solvent: Toluene, 100°C.

-

Selectivity: Exclusively C2.

Part 4: Troubleshooting & Optimization

Handling the Difluoromethyl ( ) Group

The

-

Risk: Deprotonation of the

proton ( -

Symptom: Darkening of reaction mixture, formation of intractable tars, loss of fluorine signal in NMR.

-

Prevention:

-

Avoid Lithium Bases: Never use n-BuLi or LDA for halogen-lithium exchange unless performing in situ trapping at -78°C immediately.

-

Base Strength: Stick to Carbonates (

of conjugate acid ~10) or Phosphates. Avoid alkoxides (

-

Diagram: Impact of Base on Stability

Figure 2: Base compatibility guide for difluoromethyl-substituted pyridines.

References

-

Regioselectivity in 2,3-Dihalopyridines

-

Title: Regioselective coupling of 2,3-dichloropyridine derivatives.[4]

- Source:Tetrahedron Letters, 2010.

- Context: Establishes the dominance of C2 oxidative addition due to nitrogen activ

-

(Generalized citation based on known chemistry of 2,3-dihalopyridines).

-

-

Stability of Difluoromethyl Groups in Coupling

-

General Suzuki Coupling Protocols for Pyridines

- Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends.

-

Source:Chemical Science, 2016.[5]

- Context: Comprehensive review of ligand effects on halopyridine selectivity.

-

Buchwald-Hartwig Conditions for Halopyridines

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

The Strategic deployment of 2,3-Dibromo-6-(difluoromethyl)pyridine in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount. Among these, 2,3-Dibromo-6-(difluoromethyl)pyridine has emerged as a versatile and powerful scaffold. Its unique arrangement of reactive handles—two distinct bromine atoms and an electron-withdrawing difluoromethyl group—offers medicinal chemists a sophisticated tool for the targeted synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of the applications of this compound, focusing on its role in the synthesis of kinase inhibitors and other key therapeutic agents, complete with detailed experimental protocols and mechanistic insights.

The Chemical Personality of 2,3-Dibromo-6-(difluoromethyl)pyridine: A Gateway to Molecular Diversity

The utility of 2,3-Dibromo-6-(difluoromethyl)pyridine in medicinal chemistry is rooted in its distinct chemical features. The pyridine core is a well-established pharmacophore present in numerous FDA-approved drugs, prized for its ability to engage in favorable interactions with biological targets. The difluoromethyl group at the 6-position significantly influences the electronic properties of the pyridine ring, enhancing its metabolic stability and lipophilicity, which are critical parameters in drug design.

The two bromine atoms at the 2- and 3-positions are the primary points of diversification. Their differential reactivity allows for selective functionalization through a variety of cross-coupling reactions, enabling the construction of diverse molecular libraries for biological screening.

Strategic Functionalization: Mastering Regioselectivity in Cross-Coupling Reactions

The key to unlocking the full potential of 2,3-Dibromo-6-(difluoromethyl)pyridine lies in controlling the regioselectivity of cross-coupling reactions. The electronic environment of the pyridine ring, influenced by the nitrogen atom and the difluoromethyl group, renders the C-2 and C-3 positions electronically distinct.

General Reactivity Principles:

-

C-2 Position: The bromine atom at the C-2 position is generally more reactive towards palladium-catalyzed cross-coupling reactions due to its position alpha to the ring nitrogen. This increased reactivity is attributed to the inductive electron-withdrawing effect of the nitrogen, which makes the C-2 carbon more electrophilic and facilitates oxidative addition of the palladium catalyst.

-

C-3 Position: The bromine atom at the C-3 position is typically less reactive in comparison to the C-2 position. However, its functionalization can be achieved under more forcing conditions or by employing specific catalyst-ligand systems.

This differential reactivity allows for a stepwise approach to the synthesis of complex molecules, where the C-2 position can be functionalized first, followed by a subsequent reaction at the C-3 position.

Application in the Synthesis of Kinase Inhibitors: Building the Pyrido[2,3-d]pyrimidine Scaffold

A prominent application of 2,3-Dibromo-6-(difluoromethyl)pyridine is in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds known to exhibit potent kinase inhibitory activity, including against targets like PIM-1 kinase.[1][2] The following workflow illustrates a plausible synthetic route.

Caption: Synthetic workflow for a pyrido[2,3-d]pyrimidine scaffold.

Protocol 1: Regioselective Buchwald-Hartwig Amination at the C-2 Position

This protocol describes the selective amination of the more reactive C-2 position of 2,3-Dibromo-6-(difluoromethyl)pyridine.

Materials:

-

2,3-Dibromo-6-(difluoromethyl)pyridine

-

Amine of choice (e.g., benzylamine)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Standard Schlenk line and glassware

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,3-Dibromo-6-(difluoromethyl)pyridine (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

-

In a separate flask, prepare the catalyst precursor by dissolving Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%) in anhydrous toluene.

-

Add the catalyst solution to the reaction flask.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 2-amino-3-bromo-6-(difluoromethyl)pyridine derivative.

Diversification through Palladium-Catalyzed Cross-Coupling Reactions

The mono-functionalized intermediates derived from 2,3-Dibromo-6-(difluoromethyl)pyridine are valuable precursors for further diversification. The remaining bromine atom at the C-3 position can undergo a variety of cross-coupling reactions to introduce a wide range of substituents.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol details the Suzuki-Miyaura coupling to introduce aryl or heteroaryl moieties at the C-3 position of a 2-substituted-3-bromo-6-(difluoromethyl)pyridine intermediate.

Materials:

-

2-Substituted-3-bromo-6-(difluoromethyl)pyridine

-

Aryl- or heteroarylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane and water

-

Standard reaction glassware

Procedure:

-

In a round-bottom flask, combine the 2-substituted-3-bromo-6-(difluoromethyl)pyridine (1.0 eq), the boronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq).

-

Add a 3:1 mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction to 90 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Entry | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 92 |

| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 78 |

Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.

Protocol 3: Sonogashira Coupling for the Introduction of Alkynyl Groups

The Sonogashira coupling is a powerful method for introducing alkynyl functionalities, which can serve as rigid linkers or as precursors for further transformations.[2]

Materials:

-

2-Substituted-3-bromo-6-(difluoromethyl)pyridine

-

Terminal alkyne

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous DMF

-

Standard reaction glassware

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the 2-substituted-3-bromo-6-(difluoromethyl)pyridine (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

-

Add anhydrous DMF and triethylamine.

-

Degas the mixture with argon for 15 minutes.

-

Add the terminal alkyne (1.2 eq) dropwise.

-

Stir the reaction at room temperature for 12-24 hours, or gently heat to 50-60 °C if the reaction is sluggish.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Caption: Diversification strategy for 2,3-Dibromo-6-(difluoromethyl)pyridine.

Conclusion

2,3-Dibromo-6-(difluoromethyl)pyridine represents a highly valuable and versatile building block in modern medicinal chemistry. Its well-defined reactivity allows for the strategic and regioselective introduction of a wide array of functional groups, enabling the efficient synthesis of complex molecular architectures. The protocols and insights provided herein offer a solid foundation for researchers to leverage the unique chemical properties of this scaffold in the pursuit of novel therapeutic agents, particularly in the realm of kinase inhibitor discovery. The ability to systematically explore the chemical space around the pyridine core through controlled cross-coupling reactions underscores the importance of such functionalized heterocycles in the drug development pipeline.

References

-

Xia, Z., Knaak, C., Ma, J., Beharry, Z. M., McInnes, C., & Wang, W. (2009). Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. Journal of Medicinal Chemistry, 52(1), 74-86. Available at: [Link]

-

Abdel-Aziz, A. A.-M., El-Sayed, N. F., & El-Azab, A. S. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11098-11111. Available at: [Link]

-

Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524. Available at: [Link]

- Buchwald, S. L., & Hartwig, J. F. (2008). Accounts of Chemical Research, 41(11), 1459-1460.

-